molecular formula C19H18N2O2S B2952978 N-(4-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide CAS No. 671198-75-7

N-(4-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide

Cat. No. B2952978
CAS RN: 671198-75-7
M. Wt: 338.43
InChI Key: SXNGIQMKLVGVJE-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide, also known as MQSA, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystallography : A study by Bai et al. (2011) involved the synthesis of quinoline derivatives, showcasing the methods to create compounds with a similar structure to N-(4-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide. This research provides insights into the synthesis process, crystal structure, and computational analysis of these types of compounds (Bai et al., 2011).

Biological and Pharmacological Activities

  • Antituberculosis Activity : The same study by Bai et al. (2011) also explored the in vitro antituberculosis activity of the synthesized compounds, offering a perspective on their potential therapeutic applications (Bai et al., 2011).
  • Anticancer Properties : Nagarajan et al. (2006) examined indenoisoquinoline topoisomerase I inhibitors, which are structurally related to N-(4-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide. These compounds demonstrated significant cytotoxicity and potent topoisomerase I inhibition, suggesting their potential as anticancer agents (Nagarajan et al., 2006).
  • Antibacterial Activity : Research by Osarumwense (2022) on 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one, a compound with a similar moiety, showed significant antibacterial activity against various bacterial strains, highlighting the antimicrobial potential of such compounds (Osarumwense, 2022).

Drug Development and SAR Studies

  • Development as Apoptosis Inducers : Sirisoma et al. (2009) identified a compound structurally akin to N-(4-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide as a potent apoptosis inducer, highlighting its potential as an anticancer agent. This compound also demonstrated high blood-brain barrier penetration, which is crucial in the development of brain-targeted therapies (Sirisoma et al., 2009).
  • Quantitative Structure-Activity Relationships (QSAR) : Studies like those conducted by Rahman et al. (2014) on quinazoline derivatives provide valuable insights into the structure-activity relationships of such compounds. This knowledge is fundamental in drug discovery and development processes, particularly in understanding how structural modifications can impact biological activity (Rahman et al., 2014).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13-11-19(21-17-6-4-3-5-16(13)17)24-12-18(22)20-14-7-9-15(23-2)10-8-14/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNGIQMKLVGVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-((4-methylquinolin-2-yl)thio)acetamide

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